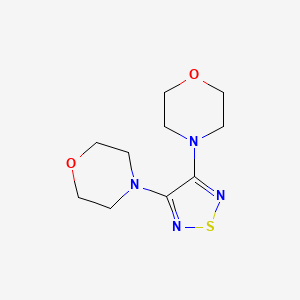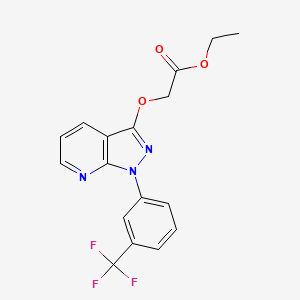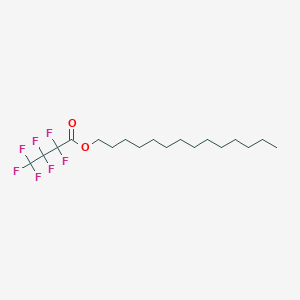
1-Phenylethyl 2-chloroacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethyl 2-chloroacetoacetate is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is also known by other names such as Phenylethyl-3-oxo-2-chlorobutanoate and 2-Chloro-3-oxobutanoic acid 1-phenylethyl ester . This compound is primarily used as an intermediate in the synthesis of various chemicals, including organophosphorous insecticides .
Méthodes De Préparation
1-Phenylethyl 2-chloroacetoacetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with phenylethanol in the presence of a base . The reaction typically occurs under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-Phenylethyl 2-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenylethyl 2-chloroacetoacetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phenylethyl 2-chloroacetoacetate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-Phenylethyl 2-chloroacetoacetate can be compared with similar compounds such as:
- Methyl 2-chloroacetoacetate
- Ethyl 2-chloroacetoacetate
- Benzyl 2-chloroacetoacetate
These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its phenylethyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
68683-30-7 |
|---|---|
Formule moléculaire |
C12H13ClO3 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
1-phenylethyl 2-chloro-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClO3/c1-8(14)11(13)12(15)16-9(2)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 |
Clé InChI |
VEDDRPPPVHQCQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aS,7aR,12bS,13S)-10-chloro-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13416671.png)



![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)









